
(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(3-fluoropyridin-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(3-fluoropyridin-4-yl)methanone is a chemical compound with the Molecular Formula: C17H19N5O and Molecular Weight: 309.3731. It is not intended for human or veterinary use and is usually available for research use1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this compound. However, similar compounds have been synthesized and evaluated for their anti-tubercular activity2.Molecular Structure Analysis
The molecular structure of this compound is defined by its Molecular Formula: C17H19N5O1. Unfortunately, I couldn’t find more detailed information about the molecular structure of this specific compound.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving this compound. However, similar compounds have been synthesized and evaluated for their anti-tubercular activity2.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are defined by its Molecular Formula:C17H19N5O and Molecular Weight: 309.3731. Unfortunately, I couldn’t find more detailed information about the physical and chemical properties of this specific compound.Applications De Recherche Scientifique
Anticancer and Antituberculosis Studies
A study investigated the synthesis, anticancer, and antituberculosis effects of (4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(3-fluoropyridin-4-yl)methanone derivatives. Selected compounds demonstrated significant in vitro anticancer activity against a human breast cancer cell line (MDA-MB-435) and showed notable antituberculosis activity, highlighting their potential in therapeutic applications (Mallikarjuna, Padmashali, & Sandeep, 2014).
Antitubercular Activity Optimization
Research focused on the synthesis and optimization of antitubercular activities in a series of (4-(aryloxy)phenyl)cyclopropyl methanones. Compounds showed minimum inhibitory concentration values against Mycobacterium tuberculosis, with one compound exhibiting 98% killing of intracellular bacilli in mouse bone marrow-derived macrophages. This study emphasizes the compound's potential for treating drug-resistant strains of tuberculosis (Bisht et al., 2010).
Photostability and Photochemistry
The photochemistry of ciprofloxacin, which shares structural similarities with the compound of interest, in aqueous solutions, was studied to understand the photostability and reaction pathways under light exposure. This research could inform the development of more stable pharmaceutical compounds and understand their environmental degradation pathways (Mella, Fasani, & Albini, 2001).
Safety And Hazards
I couldn’t find specific information on the safety and hazards of this compound. However, similar compounds have been classified with Hazard Statements such as H302 - H315 - H319 - H335 and Precautionary Statements such as P261 - P264 - P270 - P301 + P312 - P302 + P352 - P305 + P351 + P3383.
Orientations Futures
Unfortunately, I couldn’t find specific information on the future directions of this compound. However, it is available for research use1, which suggests that it could be used in future scientific studies.
Please note that this analysis is based on the information available and may not be comprehensive. For more detailed information, please refer to the original sources or consult with a professional in the field.
Propriétés
IUPAC Name |
[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-(3-fluoropyridin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN5O/c18-14-11-19-6-5-13(14)17(24)23-9-7-22(8-10-23)16-4-3-15(20-21-16)12-1-2-12/h3-6,11-12H,1-2,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVDDZTLNKIUVHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=C(C=NC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(3-fluoropyridin-4-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

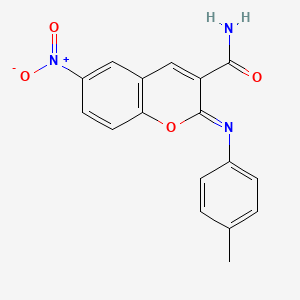
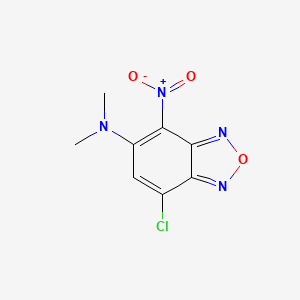
![9-Oxo-1,9-dihydro-pyrazolo[5,1-b]quinazoline-3-carbaldehyde](/img/structure/B2681475.png)
![5-phenethyl-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2681478.png)
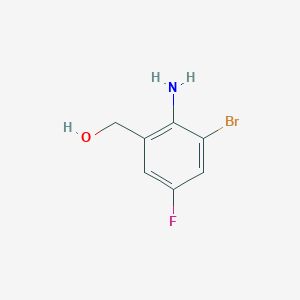
![3-methyl-2-[(2-phenylethyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2681482.png)
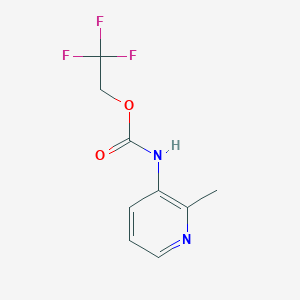
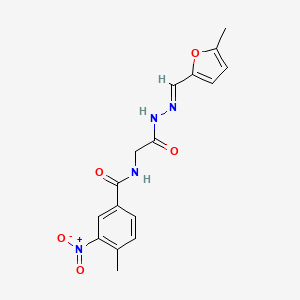
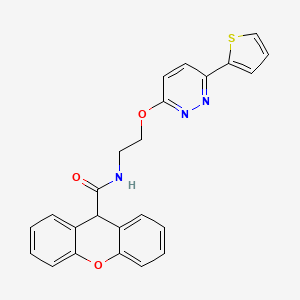
![4-[6-[(2-fluorophenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]butanamide](/img/structure/B2681487.png)
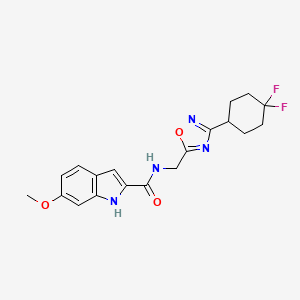
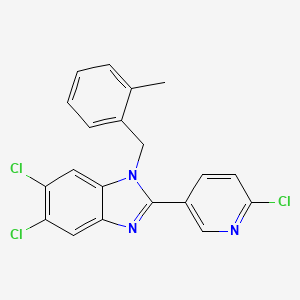
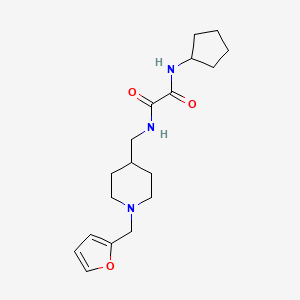
![1-(2-Chlorophenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea](/img/structure/B2681493.png)